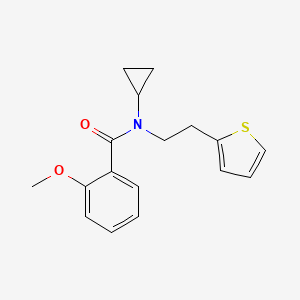

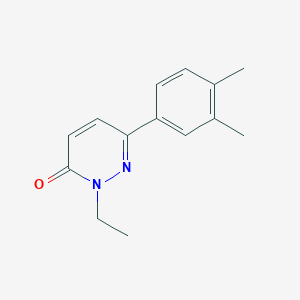

5-methyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One of the main methods is acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- New Synthesis Methods : Research has developed new methods for preparing compounds with the imidazo[1,2-a]pyridine fragment, demonstrating the synthesis of related compounds through novel routes. For instance, a direct method for oxidizing methyl groups without preliminary protection of the amino group has been developed, highlighting advancements in synthesis efficiency and applicability in generating complex molecular structures (Lifshits, Ostapchuk, & Brel, 2015).

- Antimicrobial Activity Studies : Compounds synthesized from related chemical structures have been tested for antimicrobial activities, although some studies have found no significant activity against tested organisms. This research contributes to understanding the bioactive potential of such compounds (Ovonramwen, Owolabi, & Falodun, 2021).

Reactivity and Mechanistic Insights

- Polarographic Studies : Investigations into the electrochemical behavior of similar sulfide and sulfoxide compounds provide insights into their reactivity, which is crucial for developing new materials and pharmaceuticals. These studies explore the reduction processes and structural influences on reactivity (Johansson & Wendsjö, 1983).

Application in Synthesis of Complex Molecules

- Catalyst and Additive-Free Reactions : Research demonstrating the synthesis of novel N-heteroaryl amidines through catalyst and additive-free reactions involving electrophilic azides, cyclic ketones, and cycloaliphatic amines, indicates the potential for developing new synthetic methodologies that are more efficient and environmentally friendly (Efimov et al., 2016).

Structural and Functional Properties

- Metal Complexes and Coordination Chemistry : The synthesis and characterization of metal complexes containing related sulfonyl compounds contribute to the field of coordination chemistry, offering potential applications in catalysis, materials science, and pharmaceuticals. Such research helps in understanding the interaction between metal ions and organic ligands, paving the way for novel material and drug development (Sousa et al., 2001).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the function of the target . This can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the nature of its interactions with various enzymes and transporters in the body .

Result of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-11-3-4-13(15-7-11)21-12-5-6-18(8-12)22(19,20)14-9-17(2)10-16-14/h3-4,7,9-10,12H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSNXDPBGBUEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2806584.png)

![(E)-N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2806585.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide](/img/structure/B2806586.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)

![3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2806591.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2806598.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2806602.png)

![1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2806604.png)